2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine
Description
Properties
IUPAC Name |
indolizin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7O/c21-20(22,23)19-25-24-16-5-6-17(26-30(16)19)27-8-3-9-28(11-10-27)18(31)14-12-15-4-1-2-7-29(15)13-14/h1-2,4-7,12-13H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXGWADMCQYOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN3C=CC=CC3=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is then coupled with a diazepane derivative. The final step involves the introduction of the indolizine moiety through a cyclization reaction. Common reagents used in these steps include trifluoromethylating agents, coupling reagents like EDC or DCC, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diazepane or indolizine moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like THF or DMF.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
- Target Compound : Contains a 1,4-diazepane-carbonyl linker and indolizine. The trifluoromethyl group at the triazolo position likely enhances electron-withdrawing effects and steric bulk.
- Compound 3 () : Features a triazolo[4,3-b]pyridazine fused to an indole ring. The indole system exhibits a twist angle of 12.65° due to π-π stacking, compared to the target’s indolizine, which may have distinct stacking behavior .
- E-4b (): A triazolo[4,3-b]pyridazine derivative with a propenoic acid substituent. Its higher melting point (253–255°C vs. 187–189°C for E-4d) suggests that trifluoromethyl groups improve crystallinity .
Pyrazolo-Triazolo-Pyrimidines ()
- These isomers (e.g., compounds 7–9) lack the diazepane and indolizine moieties but share triazolo-pyrimidine cores. Their isomerization under varying conditions highlights the structural sensitivity of triazolo systems, a factor relevant to the target’s stability .
Physicochemical Properties
Melting Points :
Solubility : Indolizine and diazepane moieties likely improve aqueous solubility compared to purely aromatic analogs (e.g., ’s indole-fused systems) .
Biological Activity
The compound 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}indolizine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Indolizine Moiety : A bicyclic structure known for various biological activities.
- Triazolo[4,3-b]pyridazine : This component contributes to the compound's interaction with biological targets.
- Diazepane Ring : A seven-membered ring that may influence the compound's pharmacokinetics.
The molecular formula of the compound is with a molecular weight of approximately 420.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler indolizine derivatives and incorporating the trifluoromethyl triazole and diazepane functionalities. The synthetic route often includes:
- Formation of the indolizine core.
- Introduction of the diazepane ring via cyclization reactions.
- Functionalization to incorporate the trifluoromethyl triazole moiety.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance:
- Compounds similar to the target molecule have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Bacteria Type |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
Anticancer Activity
Preliminary studies suggest that compounds containing the indolizine structure may exhibit anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inducing G1 or G2 phase arrest.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that related triazole derivatives can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated various triazolo derivatives against bacterial strains and found that certain modifications led to enhanced antibacterial activity, suggesting a structure–activity relationship that could be exploited for drug development .
- Anticancer Screening : In vitro assays on cancer cell lines have shown promising results where similar compounds led to significant reductions in cell viability at micromolar concentrations, indicating potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
